molecular formula C10H12FNO4S B2905374 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 701272-36-8

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No. B2905374
CAS RN: 701272-36-8
M. Wt: 261.27
InChI Key: YKZKJQOLNWFKGB-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H12FNO4S. It is a derivative of benzoic acid .

Mechanism of Action

Mode of Action

The mode of action of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is also not well-documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives often act by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

properties

IUPAC Name

4-fluoro-3-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZKJQOLNWFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid

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